molecular formula C24H29Cl2N5O2 B10829432 (7R)-8-cyclopentyl-7-(cyclopentylmethyl)-2-[(3,5-dichloro-4-hydroxyphenyl)amino]-5-methyl-7,8-dihydropteridin-6(5H)-one

(7R)-8-cyclopentyl-7-(cyclopentylmethyl)-2-[(3,5-dichloro-4-hydroxyphenyl)amino]-5-methyl-7,8-dihydropteridin-6(5H)-one

Cat. No.: B10829432
M. Wt: 490.4 g/mol
InChI Key: AEZJZTFWCDAUDF-LJQANCHMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CC260 involves multiple steps, starting with the preparation of key intermediates. The final step typically involves the coupling of these intermediates under specific reaction conditions to form the desired compound. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of CC260 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

CC260 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving CC260 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of CC260 may yield different oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

CC260 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the role of PI5P4Kα and PI5P4Kβ in cellular processes.

    Biology: Helps in understanding the metabolic pathways and energy homeostasis in cells.

    Medicine: Investigated for its potential therapeutic effects in diabetes and cancer.

    Industry: Used in the development of new drugs and therapeutic agents .

Mechanism of Action

CC260 exerts its effects by selectively inhibiting PI5P4Kα and PI5P4Kβ. This inhibition disrupts cellular energy metabolism, leading to the activation of AMP-activated protein kinase (AMPK) and inhibition of the mechanistic target of rapamycin complex 1 (mTORC1). These changes result in altered cellular processes, including increased glycolytic ATP production and reduced cell survival under serum starvation conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CC260

CC260 stands out due to its high selectivity and potency in inhibiting PI5P4Kα and PI5P4Kβ. This makes it a valuable tool for studying the specific roles of these kinases in cellular metabolism and for developing potential therapeutic agents targeting metabolic disorders .

Properties

Molecular Formula

C24H29Cl2N5O2

Molecular Weight

490.4 g/mol

IUPAC Name

(7R)-8-cyclopentyl-7-(cyclopentylmethyl)-2-(3,5-dichloro-4-hydroxyanilino)-5-methyl-7H-pteridin-6-one

InChI

InChI=1S/C24H29Cl2N5O2/c1-30-20-13-27-24(28-15-11-17(25)21(32)18(26)12-15)29-22(20)31(16-8-4-5-9-16)19(23(30)33)10-14-6-2-3-7-14/h11-14,16,19,32H,2-10H2,1H3,(H,27,28,29)/t19-/m1/s1

InChI Key

AEZJZTFWCDAUDF-LJQANCHMSA-N

Isomeric SMILES

CN1C2=CN=C(N=C2N([C@@H](C1=O)CC3CCCC3)C4CCCC4)NC5=CC(=C(C(=C5)Cl)O)Cl

Canonical SMILES

CN1C2=CN=C(N=C2N(C(C1=O)CC3CCCC3)C4CCCC4)NC5=CC(=C(C(=C5)Cl)O)Cl

Origin of Product

United States

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